molecular formula C23H23N3O2S2 B492759 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone CAS No. 671200-31-0

1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone

Cat. No.: B492759
CAS No.: 671200-31-0
M. Wt: 437.6g/mol
InChI Key: ADRUJTTXEDIKAS-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrrole ring, a thienopyrimidine moiety, and a sulfanylethanone group, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrole Ring:

    Synthesis of the Thienopyrimidine Moiety: The thienopyrimidine core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Coupling Reactions: The final step involves coupling the pyrrole and thienopyrimidine fragments through a sulfanylethanone linker. This can be achieved using reagents such as thioacetic acid and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the sulfanylethanone group to a corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the phenyl ring, using reagents like sodium hydride (NaH) or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), organolithium reagents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: May be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxyethanone
  • 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)aminoethanone

Uniqueness

Compared to similar compounds, 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone is unique due to the presence of the sulfanylethanone group, which may confer distinct chemical reactivity and biological activity. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-15-11-18(16(2)26(15)9-10-28-3)20(27)13-30-23-21-19(17-7-5-4-6-8-17)12-29-22(21)24-14-25-23/h4-8,11-12,14H,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRUJTTXEDIKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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